molecular formula C21H22N2O2S B2758394 3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline CAS No. 872200-20-9

3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline

Cat. No.: B2758394
CAS No.: 872200-20-9
M. Wt: 366.48
InChI Key: MACIYVIXSWKEFA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the quinoline core or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the piperidinyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline is unique due to its specific combination of functional groups and its quinoline core, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and other scientific research fields .

Biological Activity

3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : The quinoline structure is synthesized through the Friedländer reaction, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions.
  • Introduction of the Piperidinyl Group : This is achieved via nucleophilic substitution reactions.
  • Sulfonylation : The benzenesulfonyl group is introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that analogues containing piperidine moieties demonstrated potent antiplasmodium activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values in the nanomolar range. This suggests that modifications in the piperidine side chain can enhance efficacy against malaria .

Anticancer Potential

Quinoline derivatives have also shown promise in cancer research. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. The mechanism often involves binding to active sites of target enzymes, leading to altered cellular processes that may inhibit tumor growth.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity and disrupting cellular functions.
  • Cellular Uptake : The piperidine moiety may facilitate better cellular uptake through pH trapping mechanisms, enhancing the bioavailability of the compound within target cells .

Case Studies

Several case studies have investigated the biological activities of quinoline derivatives similar to this compound:

  • Antimalarial Activity : A study synthesized various quinoline-piperidine analogues and tested their efficacy against P. falciparum. Compounds showed significant activity with minimal cytotoxicity, indicating their potential for further development as antimalarial agents .
  • Antibacterial Properties : Another study explored the antibacterial activity of quinoline derivatives against Gram-positive bacteria, demonstrating effective inhibition at low concentrations (MIC values ranging from 15.625 μM to 125 μM) .

Research Findings Summary Table

Study FocusFindingsReference
Antimalarial ActivityPotent activity against P. falciparum with IC50 in nanomolar range
Anticancer PotentialInhibition of cancer-related enzymes
Antibacterial PropertiesEffective against Gram-positive bacteria

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methyl-4-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-10-11-19-18(14-16)21(23-12-6-3-7-13-23)20(15-22-19)26(24,25)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACIYVIXSWKEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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